molecular formula C17H15NOS2 B4567554 (5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4567554
M. Wt: 313.4 g/mol
InChI Key: GLBIZKROQAWLNK-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a useful research compound. Its molecular formula is C17H15NOS2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-isopropyl-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is 313.05950645 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Characterization

A significant area of research involving this compound focuses on its synthesis and molecular characterization. The compound and its analogues are synthesized through various chemical reactions, offering insights into their structural and electronic properties. For example, Fresneau et al. (1998) explored the synthesis of 2,4-dioxo-5-(2-naphthylmethylene)-3-thiazolidineacetic acids and 2-thioxo analogues as potent aldose reductase inhibitors, highlighting their potential in medicinal chemistry through in vitro inhibitory activities and structural analysis, including X-ray crystallography and molecular modeling comparisons (Fresneau et al., 1998).

Biological Activities

Research on the biological activities of these compounds reveals their potential as bioactive molecules. Neshan et al. (2019) prepared derivatives of the compound that exhibited antibacterial activity against various bacterial strains, indicating their relevance in developing new antibacterial agents (Neshan et al., 2019). Furthermore, Atamanyuk et al. (2013) synthesized novel thiopyrano[2,3-d]thiazoles containing a naphthoquinone moiety, evaluating their antineoplastic and antimycobacterial activities, which showed moderate selectivity against melanoma cancer cells and promising antimycobacterial activity at a low toxicity level (Atamanyuk et al., 2013).

Material Science Applications

The research extends to material science applications, where the electronic and structural properties of these compounds are exploited. Filatre-Furcate et al. (2016) investigated the steric effects of bulky substituents on the solid-state structures and charge mobility of organic semiconductors, providing insights into the design of molecular conductors with enhanced performance (Filatre-Furcate et al., 2016).

Properties

IUPAC Name

(5Z)-5-(naphthalen-1-ylmethylidene)-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS2/c1-11(2)18-16(19)15(21-17(18)20)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-11H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBIZKROQAWLNK-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.